[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
Overview
Description
“[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid” is a chemical compound with the molecular formula C18H19ClN2O3 . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of this compound is 346.81 . The molecular structure consists of a chlorophenyl group, an ethylamino group, an oxoethyl group, a phenylamino group, and an acetic acid group .Scientific Research Applications
Synthesis and Characterization in Antimicrobial Agents
[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid has been utilized in the synthesis and characterization of new quinazolines, demonstrating potential as antimicrobial agents. Research shows that these compounds can be effective against various bacterial and fungal strains, such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Application in Antimicrobial Activity
Further studies have involved the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, with evaluations of their antimicrobial activities. These synthesized compounds, including derivatives of this compound, have shown notable antimicrobial efficacy compared to standard drugs (Patel & Shaikh, 2011).
Role in Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Quinoxaline compounds derived from this compound have been studied for their efficiency as corrosion inhibitors, especially for copper in nitric acid media. Quantum chemical calculations have been employed to establish relationships between molecular structures and inhibition efficiency (Zarrouk et al., 2014).
Synthesis of CNS Depressant Agents
Additionally, the compound has been used in the synthesis of novel derivatives for CNS depressant activity. This research has indicated that certain electron-donating groups on the phenyl ring of the title compounds can significantly influence CNS depressant activity (Bhattacharjee, Saravanan, Mohan, & Arora, 2013).
Contribution to HPLC Method Development
Moreover, the compound has been employed in the development of a high-performance liquid chromatography method with fluorescence detection for the determination of amines. This method utilizes a derivatization reaction, proving to be a sensitive and efficient analytical technique (You et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(N-[2-[2-(3-chlorophenyl)ethylamino]-2-oxoethyl]anilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-15-6-4-5-14(11-15)9-10-20-17(22)12-21(13-18(23)24)16-7-2-1-3-8-16/h1-8,11H,9-10,12-13H2,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSCEQFEKOLSPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=CC=C2)Cl)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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